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Compound of Interest

Compound Name:
(2,6-Dichlorophenyl) methyl

cyanocarbonimidodithioate

CAS No.: 152382-18-8

Cat. No.: B137115 Get Quote

Compound Profile & Mechanistic Insight
(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is a specialized N-cyano-

iminodithiocarbonate. Unlike the symmetric dimethyl analog, this compound is

heterobifunctional, possessing two distinct thio-leaving groups: an S-methyl group and an S-

(2,6-dichlorophenyl) group.

Chemical Structure & Properties[1][2][3][4][5][6][7]
CAS Number: 152382-18-8[1][2][3][4][5]

Formula:

Molecular Weight: 277.19 g/mol [1]

SMILES:N#C/N=C(SC)/SC1=C(Cl)C=CC=C1Cl[1]

Core Functionality: The central carbon is highly electrophilic, activated by the electron-

withdrawing cyano group (

).
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Reactivity Logic (The "Why" Behind the Assay)
In drug discovery, this reagent is a "lynchpin" used to synthesize N-cyanoisothioureas

(precursors to histamine H2 antagonists and anthelmintics).

The critical assay challenge is Regioselectivity. Upon nucleophilic attack by an amine (

):

Path A (S-Methyl Displacement): Yields the S-(2,6-dichlorophenyl) isothiourea.

Path B (S-Aryl Displacement): Yields the S-methyl isothiourea.

Because the 2,6-dichlorothiophenol anion (

) is a better leaving group than the methanethiolate anion (

), Path B is thermodynamically favored. However, steric hindrance from the bulky 2,6-
dichlorophenyl group may kinetically favor Path A. Assay development must distinguish these
pathways.

Visualization: Reaction Pathways
The following diagram illustrates the competing pathways that the assay must resolve.
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Figure 1: Competing nucleophilic substitution pathways. Assay conditions must be tuned to

monitor the specific leaving group (MeSH vs. ArSH).

Protocol A: High-Performance Liquid
Chromatography (HPLC) Purity Assay
This protocol establishes the "Gold Standard" for reagent quality. The 2,6-dichlorophenyl

moiety provides a strong UV chromophore, simplifying detection.

Reagents & Equipment
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

Mobile Phase B: Acetonitrile (HPLC Grade).

Diluent: 50:50 Acetonitrile:Water.

Method Parameters
Parameter Setting Rationale

Flow Rate 1.0 mL/min
Standard flow for 4.6mm ID

columns.

Column Temp 30°C
Maintains reproducible

retention times.

Detection UV @ 254 nm
Targets the phenyl ring

absorption.

Injection 5.0 µL Prevents column overload.

Run Time 15 Minutes
Sufficient for elution of

hydrophobic impurities.

Gradient Table
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Time (min) % Mobile Phase B Event

0.0 10 Equilibration

10.0 95 Elution of Target (Hydrophobic)

12.0 95 Wash

12.1 10 Re-equilibration

15.0 10 End

Acceptance Criteria (Self-Validating)
Retention Time: The target peak typically elutes at ~7-8 minutes (high hydrophobicity due to

dichlorophenyl).

Purity: Area % > 97.0%.

Impurity Flag: Any peak with Relative Retention Time (RRT) ~0.2-0.3 usually indicates

hydrolysis (formation of carbamates).

Protocol B: Kinetic Reactivity Assay (Functional QC)
This assay determines the "Effective Reactivity" of the batch. It measures the rate (

) at which the reagent reacts with a model amine (n-Butylamine). This is critical for process
optimization.

Experimental Workflow
Preparation:

Prepare a 10 mM stock of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate in

DMSO.

Prepare a 100 mM stock of n-Butylamine in DMSO.

Reaction Initiation:
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In a 96-well UV-transparent plate, mix 10 µL of Reagent Stock + 80 µL Buffer (PBS pH

7.4) + 10 µL Amine Stock.

Final concentrations: 1 mM Reagent, 10 mM Amine (Pseudo-first-order conditions).

Monitoring:

Monitor Absorbance at 300 nm (shift in conjugation upon forming the isothiourea) every 30

seconds for 60 minutes.

Alternative: Quench aliquots at 0, 5, 10, 30, 60 min into 1% Formic Acid/MeCN and

analyze via HPLC (Protocol A).

Data Analysis
Calculate the pseudo-first-order rate constant (

) using the exponential decay equation:

Where

is the peak area of the starting material at time

.

Interpretation:

Fast Decay (

min): Highly reactive batch; ensure cooling is used in synthesis.

Slow Decay (

min): Potential degradation or low purity; check for hydrolysis products.

Protocol C: Leaving Group Determination (LC-MS)
To confirm which group is leaving (Path A vs. Path B), LC-MS is required.
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Reaction: Perform the reaction as in Protocol B.

Analysis: Inject the reaction mixture into an LC-MS (ESI Positive Mode).

Mass Targeting:

Target Reagent:

.

Product A (S-Me displaced): Look for mass corresponding to

.

Product B (S-Ar displaced): Look for mass corresponding to

.

Leaving Group Detection:

2,6-Dichlorothiophenol:

(Negative mode preferred for thiols).

Methanethiol: Too volatile/small for standard LC-MS; inferred by absence of S-Me

signals in Product A.

Workflow Visualization
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Figure 2: Integrated workflow for purity validation and functional reactivity profiling.

Safety & Handling
Toxicity: This compound is a skin irritant and potential sensitizer.

By-products: Reactions release Methanethiol (stench, toxic) or 2,6-Dichlorothiophenol. All

assays must be performed in a fume hood.
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Decontamination: Treat waste with bleach (sodium hypochlorite) to oxidize thiols/sulfides

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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